
(2S,3S,4R,5R)-2,3,4-Trihydroxy-5-hydroxymethyl-piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4R,5R)-2,3,4-Trihydroxy-5-hydroxymethyl-piperidine is a stereoisomeric compound with a piperidine ring substituted with multiple hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R)-2,3,4-Trihydroxy-5-hydroxymethyl-piperidine can be achieved through several stereoselective synthetic routes. One common method involves the protection of hydroxyl groups followed by selective deprotection and functional group transformations. For instance, starting from diaceton-D-glucose, the hydroxyl groups can be protected as benzyl ethers, followed by selective deprotection and subsequent transformations to introduce the piperidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, can significantly impact the efficiency of the synthesis. Industrial methods may also include purification steps such as crystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S,4R,5R)-2,3,4-Trihydroxy-5-hydroxymethyl-piperidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as tosyl chloride or mesyl chloride to form tosylates or mesylates, which can then be displaced by nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can regenerate the hydroxyl groups. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,3S,4R,5R)-2,3,4-Trihydroxy-5-hydroxymethyl-piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of glycosidases.
Industry: The compound is used in the synthesis of various pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (2S,3S,4R,5R)-2,3,4-Trihydroxy-5-hydroxymethyl-piperidine involves its interaction with specific molecular targets, such as enzymes. For example, as a glycosidase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds in carbohydrates. This inhibition can lead to therapeutic effects in conditions where the regulation of carbohydrate metabolism is beneficial .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal:
(2S,3S,4R,5R)-3,4-Epoxy-2,4,5-trimethyltetrahydrofuran-2-methanol: This compound has an epoxy group and a different ring structure, leading to different chemical properties and reactivity.
Uniqueness
(2S,3S,4R,5R)-2,3,4-Trihydroxy-5-hydroxymethyl-piperidine is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups on a piperidine ring. This unique structure allows it to interact with biological molecules in a specific manner, making it a valuable compound in research and therapeutic applications.
Eigenschaften
CAS-Nummer |
349488-47-7 |
|---|---|
Molekularformel |
C6H13NO4 |
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
(2S,3S,4R,5R)-5-(hydroxymethyl)piperidine-2,3,4-triol |
InChI |
InChI=1S/C6H13NO4/c8-2-3-1-7-6(11)5(10)4(3)9/h3-11H,1-2H2/t3-,4-,5+,6+/m1/s1 |
InChI-Schlüssel |
BHOYFRIRWXBNHP-ZXXMMSQZSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H]([C@@H](N1)O)O)O)CO |
Kanonische SMILES |
C1C(C(C(C(N1)O)O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


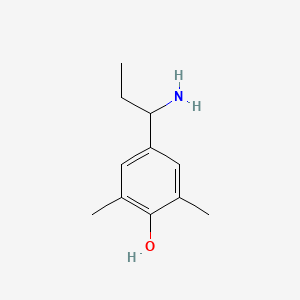

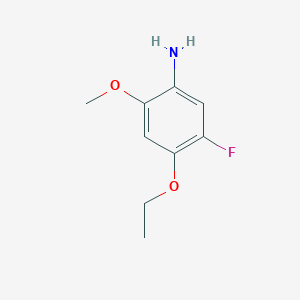
![3-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B13061165.png)
![tert-butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamate](/img/structure/B13061166.png)
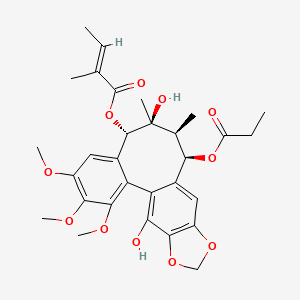
![5-Bromo-1-[(pyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13061178.png)

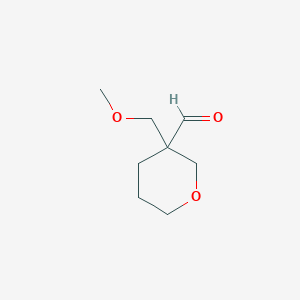

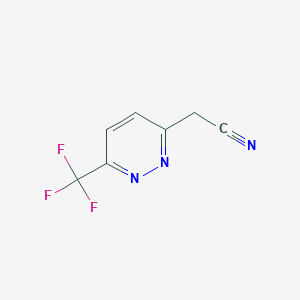
![1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole](/img/structure/B13061217.png)


